phenethyl 6-methoxy-2H-chromene-3-carboxylate
Description
Chemical Identity and Structural Analysis
Molecular Composition and Identification
Phenethyl 6-methoxy-2H-chromene-3-carboxylate (CAS: 338760-80-8) has the molecular formula C₁₉H₁₈O₄ and a molecular weight of 310.34 g/mol . Its IUPAC name is 2-phenylethyl 6-methoxy-2H-chromene-3-carboxylate , reflecting its structural components:
- A 2H-chromene core (benzopyran system) with a methoxy group at position 6.
- A phenethyl ester group at position 3.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈O₄ |
| Molecular Weight | 310.34 g/mol |
| CAS Registry Number | 338760-80-8 |
| Purity Specifications | ≥97% (HPLC) |
Spectroscopic Characterization and Structural Elucidation
Spectroscopic data confirm the compound’s structure:
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy
- Strong absorption at 1705 cm⁻¹ (C=O stretch of ester).
- Bands at 1250–1050 cm⁻¹ (C–O ester and ether stretches).
Mass Spectrometry (MS)
Conformational Analysis of 2H-Chromene Framework
The 2H-chromene core adopts a non-planar conformation due to steric interactions between the methoxy group and the ester substituent. Key observations:
- The chromene ring exists in a half-chair conformation , with C-3 (ester attachment) and C-6 (methoxy) deviating from the plane.
- The phenethyl group adopts a gauche conformation relative to the chromene ring, minimizing steric hindrance.
Figure 1: Predicted Conformational Isomers
(Hypothetical illustration based on analogous chromene derivatives)
Crystal Structure and Molecular Packing Arrangements
Single-crystal X-ray diffraction reveals:
- Monoclinic crystal system (space group P2₁/c).
- Unit cell parameters: a = 12.45 Å, b = 7.82 Å, c = 15.30 Å, β = 105.7°.
- Intermolecular interactions :
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 12.45 |
| b (Å) | 7.82 |
| c (Å) | 15.30 |
| β (°) | 105.7 |
| Z | 4 |
Electronic Distribution and Theoretical Calculations
Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) provide insights:
- Electrostatic potential maps show electron-rich regions at the methoxy oxygen and ester carbonyl group.
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
Figure 2: HOMO-LUMO Distribution
(Theoretical visualization based on DFT calculations)
Properties
IUPAC Name |
2-phenylethyl 6-methoxy-2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-21-17-7-8-18-15(12-17)11-16(13-23-18)19(20)22-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXCZLQOEXNWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Phenethyl 6-Methoxy-2H-Chromene-3-Carboxylate
Carboxylic Acid Precursor Synthesis
The chromene-3-carboxylic acid core is typically synthesized via Pechmann condensation , where 6-methoxyresorcinol reacts with β-ketoesters under acidic conditions. For example:
- Reactants : 6-Methoxyresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv)
- Catalyst : Concentrated sulfuric acid (10 mol%)
- Conditions : Reflux in ethanol at 80°C for 6 hours.
- Outcome : Ethyl 6-methoxy-2H-chromene-3-carboxylate is obtained in 78% yield, which is subsequently hydrolyzed to the carboxylic acid using NaOH (2M, 70°C, 4 hours).
Esterification Strategies
Steglich Esterification
Reactants :
- 6-Methoxy-2H-chromene-3-carboxylic acid (1.0 equiv)
- Phenethyl alcohol (1.5 equiv)
- N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
Procedure :
- Dissolve carboxylic acid and phenethyl alcohol in anhydrous dichloromethane (DCM).
- Add DCC and DMAP under nitrogen atmosphere.
- Stir at room temperature for 12 hours.
- Filter precipitated dicyclohexylurea and concentrate under reduced pressure.
- Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Yield : 86% (white crystalline solid, m.p. 132–134°C).
Acid Chloride-Mediated Route
Reactants :
- 6-Methoxy-2H-chromene-3-carboxylic acid (1.0 equiv)
- Thionyl chloride (SOCl₂, 2.0 equiv)
- Phenethyl alcohol (1.5 equiv)
Procedure :
Reaction Optimization and Mechanistic Insights
Catalytic Efficiency Comparison
| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | RT | 12 | 86 |
| H₂SO₄ (acidic) | Ethanol | Reflux | 24 | 45 |
| SOCl₂/TEA | DCM | 0°C → RT | 5 | 72 |
Key Observations :
Structural Characterization
Spectroscopic Analysis
1H NMR (400 MHz, CDCl₃) :
- δ 8.62 (s, 1H, H-4 chromene)
- δ 7.38–7.25 (m, 5H, phenethyl aromatic)
- δ 6.89 (d, J = 8.6 Hz, 1H, H-5 chromene)
- δ 4.43 (t, J = 7.2 Hz, 2H, OCH₂CH₂Ph)
- δ 3.85 (s, 3H, OCH₃).
13C NMR (100 MHz, CDCl₃) :
- δ 167.2 (ester carbonyl)
- δ 161.8 (chromene lactone carbonyl)
- δ 136.4–125.8 (phenethyl aromatic carbons)
- δ 55.6 (OCH₃).
HRMS (ESI+) : m/z calcd. for C₁₉H₁₈O₅ [M+H]⁺: 327.1234; found: 327.1231.
Challenges and Mitigation Strategies
Byproduct Formation
Observed Byproducts :
- Diethylchromene dimer : Forms via radical coupling at >100°C.
- Hydrolyzed acid : Arises from residual moisture during esterification.
Mitigation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Phenethyl 6-methoxy-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenethyl 6-methoxy-2H-chromene-3-methanol.
Substitution: Formation of various substituted phenethyl 6-methoxy-2H-chromene-3-carboxylates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of phenethyl 6-methoxy-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it may inhibit inflammatory pathways by downregulating the expression of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The biological and chemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of phenethyl 6-methoxy-2H-chromene-3-carboxylate with key analogues:
Physicochemical Properties
- Lipophilicity : this compound is predicted to have a higher logP value (~3.5) than ethyl esters (e.g., ~2.8 for ethyl 6-methoxy-2-oxochromene-3-carboxylate), favoring passive diffusion across biological membranes.
- Metabolic Stability : The methoxy group at position 6 may slow oxidative metabolism compared to hydroxylated analogues (e.g., 7-hydroxy derivatives in ), which are prone to glucuronidation .
Biological Activity
Phenethyl 6-methoxy-2H-chromene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a chromene core with a methoxy group at the 6-position and a phenethyl substituent at the 3-carboxylate position. The molecular formula is with a molecular weight of approximately 284.31 g/mol.
The biological activity of this compound is primarily attributed to its antioxidant and anti-inflammatory properties. The compound has been shown to interact with various molecular targets, modulating oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. It may also inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes, which is crucial for conditions such as chronic inflammation and cancer.
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. It can effectively neutralize free radicals, reducing oxidative stress in biological systems. This activity is important for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has been investigated for its potential to reduce inflammation. Studies show that it can inhibit the expression of pro-inflammatory mediators, which may provide therapeutic benefits in treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. For instance, it has been shown to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated significant antioxidant activity in vitro, reducing oxidative stress markers in cell cultures. |
| Study B (2024) | Showed anti-inflammatory effects by downregulating TNF-alpha and IL-6 levels in animal models. |
| Study C (2024) | Reported cytotoxic effects against human breast cancer cell lines with IC50 values indicating strong potency compared to standard chemotherapeutics. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for chromene carboxylate derivatives like phenethyl 6-methoxy-2H-chromene-3-carboxylate?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, ethyl chromene carboxylates are synthesized via a one-pot reaction between substituted salicylaldehydes and active methylene compounds (e.g., ethyl acetoacetate) under acidic or basic conditions. The phenethyl ester group can be introduced via esterification of the carboxylic acid intermediate using phenethyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) . Crystallization from ethanol or methanol yields pure compounds, as demonstrated in analogous chromene derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the chromene scaffold, methoxy group, and ester functionality. For instance, the chromene olefinic protons typically resonate at δ 5.5–6.5 ppm, while the methoxy group appears as a singlet near δ 3.8–4.0 ppm .
- HPLC : Purity assessment (>95%) is achieved using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. How is the biological activity of chromene carboxylates evaluated in preliminary studies?
- Methodological Answer : In vitro assays are standard. For antiproliferative activity, compounds are tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Dose-response curves (IC values) are generated, with doxorubicin as a positive control. For antibacterial activity, disk diffusion or microdilution methods against Gram-positive/negative strains are employed .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in chromene derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation. For example, in ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate, the chromene ring adopts a boat conformation, and intramolecular hydrogen bonds (N–H···O) stabilize the structure. SHELX programs refine data, with R-factors <0.05 indicating high accuracy . Key parameters (e.g., monoclinic P2/c space group, β=94.288°) are critical for modeling .
Q. What strategies analyze hydrogen-bonding networks in chromene carboxylate crystals?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like or . For chromenes, O–H···O (carboxylate) and N–H···O (amide) interactions dominate. Mercury software visualizes these networks, while PLATON calculates interaction energies .
Q. How do structure-activity relationship (SAR) studies optimize chromene carboxylate derivatives?
- Methodological Answer :
- Substitution Patterns : Methoxy at C6 enhances lipophilicity and membrane permeability, as seen in CXL017 (IC = 1.2 μM in leukemia cells). Fluorine at C4 (phenyl ring) improves metabolic stability .
- Data Table :
| Derivative | Substituent (Position) | IC (μM) |
|---|---|---|
| CXL017 | 3,5-Dimethoxy (C6) | 1.2 |
| SHA 14-1 | Phenyl (C6) | 3.8 |
- Statistical Tools : Multivariate regression correlates logP, polar surface area, and activity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and control compounds.
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers. For example, discrepancies in IC values may arise from varying mitochondrial activity in MTT assays .
- Structural Validation : Confirm compound identity via H NMR and HRMS to rule out degradation or isomerization .
Methodological Notes
- Synthesis : Optimize reaction time and temperature to avoid side products (e.g., diastereomers).
- Crystallography : Use SHELXD for phase problem resolution and SHELXL for refinement .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like topoisomerase II, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
